1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the thiophene and piperazine components. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the dehydration of furfural or by cyclization of 1,4-diketones.
Thiophene Synthesis: Thiophene rings are often synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Piperazine Synthesis: Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This may include the use of continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiophene and piperazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid, furan-2-aldehyde.
Reduction Products: 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanolamine, this compound.
Substitution Products: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is unique due to its combination of furan, thiophene, and piperazine rings. Similar compounds include:
Furfurylamine: Contains a furan ring and an amine group.
2-Acetylfuran: A furan derivative with an acetyl group.
1-(2-Furanyl)ethanone: Another furan derivative with a ketone group.
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10,12,17H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWJPBHKUWUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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